molecular formula C28H25N B2960859 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline CAS No. 84202-40-4

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B2960859
CAS No.: 84202-40-4
M. Wt: 375.515
InChI Key: SGTZLOGLISDCIB-UHFFFAOYSA-N
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Description

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C28H25N and a molecular weight of 375.515 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2,4-diphenylcyclohexanone under acidic conditions, followed by cyclization to form the tetrahydroquinoline ring . Industrial production methods typically involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures

Scientific Research Applications

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds such as:

    2,4-Diphenyl-5,6,7,8-tetrahydroquinoline: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    8-Benzyl-2,4-diphenylquinoline: The absence of the tetrahydro ring structure may result in different chemical and biological properties.

    8-Benzyl-2,4-diphenyl-1,2,3,4-tetrahydroquinoline: The presence of additional hydrogen atoms in the tetrahydro ring can influence its reactivity and stability.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTZLOGLISDCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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